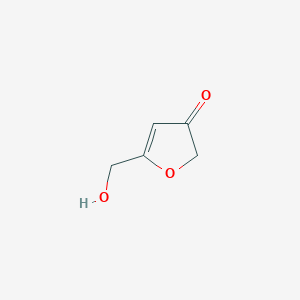
5-Hydroxymethyl-3(2H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethyl-3(2H)-furanone, commonly known as HMF, is an organic compound with the chemical formula C6H6O3. It is a colorless crystalline solid that is soluble in water and has a sweet taste. HMF is an important intermediate in the production of various chemicals, including pharmaceuticals, plastics, and food additives. It is also found naturally in some foods, such as honey and roasted coffee.
Mécanisme D'action
HMF has been shown to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities. The mechanism of action of HMF is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.
Effets Biochimiques Et Physiologiques
HMF has been shown to have various biochemical and physiological effects on the body. It has been shown to have a protective effect against oxidative stress, which is associated with various diseases, including cancer and cardiovascular disease. HMF has also been shown to have a hypoglycemic effect, which may be beneficial for individuals with diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
HMF has several advantages for use in lab experiments, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its instability in aqueous solutions and its potential to undergo degradation reactions.
Orientations Futures
There are several future directions for research on HMF, including the development of new synthesis methods, the investigation of its biological activities, and the development of new applications in various fields, including pharmaceuticals, food additives, and biofuels. Some potential areas of research include the development of HMF-based drugs for the treatment of various diseases, the investigation of the potential health benefits of HMF in humans, and the development of new HMF-based biofuels.
Méthodes De Synthèse
The synthesis of HMF can be achieved through various methods, including acid-catalyzed dehydration of fructose, glucose, or sucrose, and the oxidation of 5-hydroxymethylfurfural (HMF). The acid-catalyzed dehydration method is the most widely used method for the production of HMF. In this method, fructose is treated with an acid catalyst, such as hydrochloric acid or sulfuric acid, at high temperatures to produce HMF.
Applications De Recherche Scientifique
HMF has been extensively studied for its potential applications in various fields, including pharmaceuticals, food additives, and biofuels. In pharmaceuticals, HMF is used as an intermediate in the synthesis of various drugs, including antihypertensive agents and anticancer drugs. In food additives, HMF is used as a flavoring agent, and it is also used in the production of caramel color. In biofuels, HMF is considered a potential substitute for petroleum-based fuels.
Propriétés
Numéro CAS |
138370-63-5 |
|---|---|
Nom du produit |
5-Hydroxymethyl-3(2H)-furanone |
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.1 g/mol |
Nom IUPAC |
5-(hydroxymethyl)furan-3-one |
InChI |
InChI=1S/C5H6O3/c6-2-5-1-4(7)3-8-5/h1,6H,2-3H2 |
Clé InChI |
FTDOHINDTOUIDG-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=C(O1)CO |
SMILES canonique |
C1C(=O)C=C(O1)CO |
Autres numéros CAS |
138370-63-5 |
Synonymes |
5-(Hydroxymethyl)-3(2H)-furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
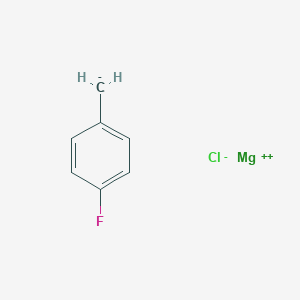
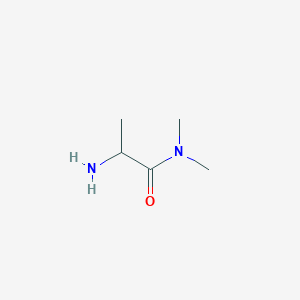

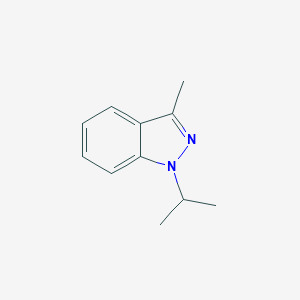

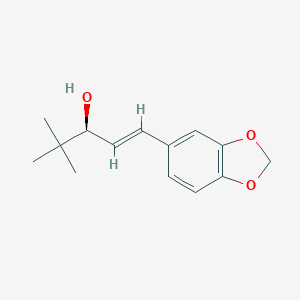

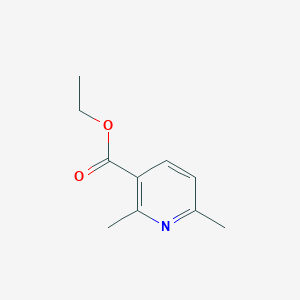
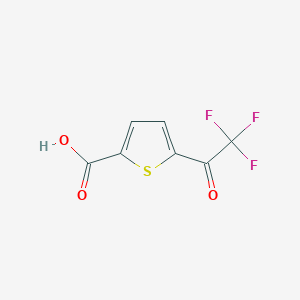
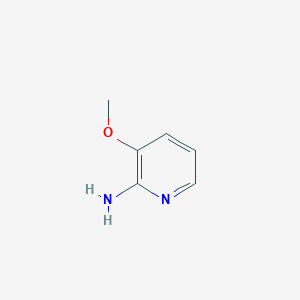
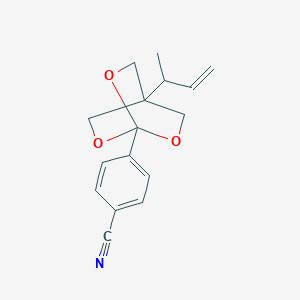
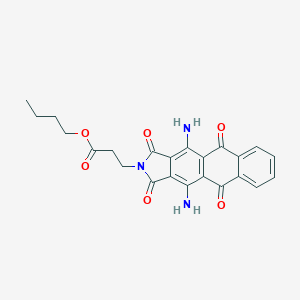
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)